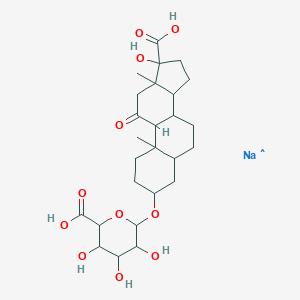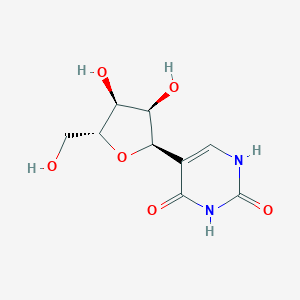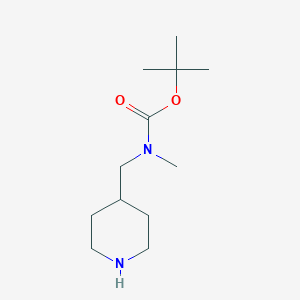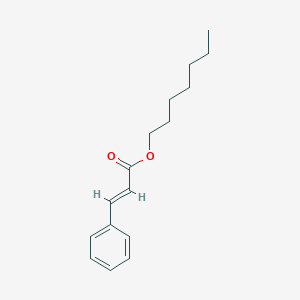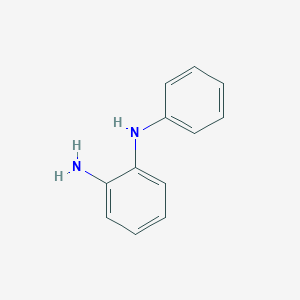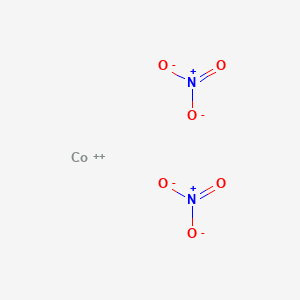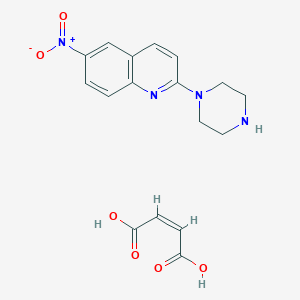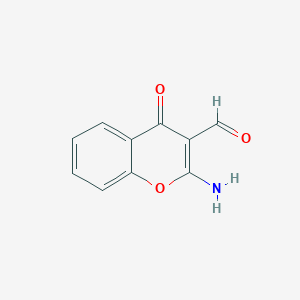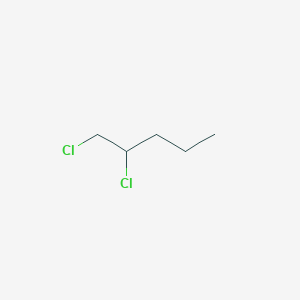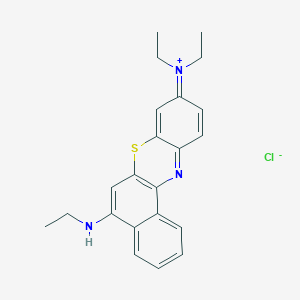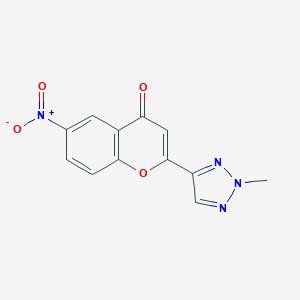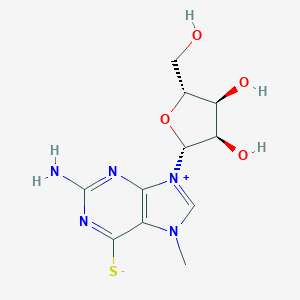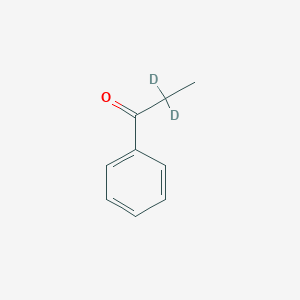
1-Propanone-2,2-d2,1-phenyl-
概要
説明
“1-Propanone-2,2-d2,1-phenyl-” is a variant of Phenylacetone, also known as phenyl-2-propanone . It is an organic compound with the chemical formula C6H5CH2COCH3. It is a colorless oil that is soluble in organic solvents . It is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .
Synthesis Analysis
There are many routes to synthesize phenylacetone. Industry uses the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria - alumina solid acid catalyst . An alternative route is zeolite-catalyzed isomerization of phenyl propylene oxide . Another laboratory synthesis involves conventional routes including the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of aluminum chloride catalyst .Molecular Structure Analysis
The molecular structure of “1-Propanone-2,2-d2,1-phenyl-” is similar to that of phenylacetone, with the chemical formula C6H5CH2COCH3 . The structure consists of an acetone group attached to a phenyl group .Chemical Reactions Analysis
Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans . Phenylacetone is oxidized to benzoic acid, which is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes prior to excretion .Physical And Chemical Properties Analysis
Phenylacetone is a colorless oil with a pleasant odor . It has a density of 1.006 g/mL, a melting point of -15 °C, and a boiling point of 214 to 216 °C .科学的研究の応用
Heterocyclic Synthesis
1-Phenyl-2-thiocyanatoethanone, closely related to 1-Propanone-2,2-d2,1-phenyl-, serves as an important intermediate for synthesizing various heterocyclic systems. It plays a crucial role in the preparation of synthetically valuable and novel heterocyclic compounds, highlighting its significance in organic synthesis and chemical research (Gouda, 2013).
Biochemical Production of Propanol
Research on microbes converting renewable resources into n-propanol and isopropanol, which have industrial applications as biofuels and chemical precursors, includes the development of synthetic pathways and optimization of fermentation conditions. This area of study illustrates the biotechnological potential of compounds related to 1-Propanone-2,2-d2,1-phenyl- in producing value-added molecules (Walther & François, 2016).
Downstream Processing in Microbial Production
The review on downstream processing of biologically produced diols, including 1,3-propanediol, from fermentation broth underscores the economic and technical challenges in microbial production processes. It calls for improvements in separation technologies to enhance yield, purity, and energy efficiency, pointing to the relevance of chemical compounds like 1-Propanone-2,2-d2,1-phenyl- in industrial biotechnology (Xiu & Zeng, 2008).
Lung Cancer Diagnostics
The study on volatile organic compounds (VOCs) as lung cancer biomarkers in breath analysis identifies compounds including 1-propanol, related to 1-Propanone-2,2-d2,1-phenyl-, as potential indicators for lung cancer diagnosis. This research highlights the application of such compounds in developing non-invasive diagnostic tools (Saalberg & Wolff, 2016).
Synthesis of Biologically Active Compounds
The synthesis of 1-indanones, which can be derived from compounds similar to 1-Propanone-2,2-d2,1-phenyl-, showcases the broad range of biological activities these compounds possess, including antiviral, anti-inflammatory, and anticancer properties. This underscores the pharmaceutical and medicinal chemistry applications of such chemical entities (Turek et al., 2017).
Safety And Hazards
Phenylacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and causes serious eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
2,2-dideuterio-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone-2,2-d2,1-phenyl- | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
